2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid
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Overview
Description
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid typically involves the bromination of 2,5-dimethoxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or hydroxide ions are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted phenylacetic acids with various functional groups.
Scientific Research Applications
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The oxoacetic acid moiety may also play a role in the compound’s overall activity by participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2-(4-bromo-2,5-dimethoxyphenyl)ethanamine: Another similar compound with an ethanamine group instead of an oxoacetic acid moiety.
Uniqueness
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both bromine and methoxy groups on the benzene ring, along with an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFCFNYOMKZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C(=O)O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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